The synthesis of 7-Fluorochroman-4-ol typically involves the reduction of 7-fluoro-2,3-dihydro-4H-chromen-4-one. One common method utilizes sodium borohydride as a reducing agent in methanol at a temperature of 0°C. The reaction is stirred for about one hour before adding water to complete the process.
For industrial-scale production, biocatalytic methods can be employed, utilizing ketoreductase enzymes along with coenzymes to achieve high conversion rates and chiral selectivity. This environmentally friendly approach is suitable for large-scale synthesis.
The molecular structure of 7-Fluorochroman-4-ol consists of a chroman backbone with a hydroxyl group and a fluorine atom attached at specific positions. The presence of the fluorine atom enhances the compound's lipophilicity and stability compared to non-fluorinated analogs. The structural formula can be represented as follows:
7-Fluorochroman-4-ol participates in various chemical reactions:
The primary product from the reduction of 7-fluoro-4-chromanone is 7-Fluorochroman-4-ol.
The mechanism of action for 7-Fluorochroman-4-ol involves its interaction with various biological targets. The presence of the fluorine atom enhances its binding affinity to specific enzymes and receptors, making it valuable in medicinal chemistry. The exact pathways depend on the structure of the fluorinated analogs being studied, but generally, they exhibit increased biological activity due to improved lipophilicity and metabolic stability .
7-Fluorochroman has several scientific applications:
Chroman (benzodihydropyran) is a bicyclic heterocyclic scaffold comprising a benzene ring fused to a saturated pyran ring. This structure serves as the foundational core for numerous biologically active compounds, including flavonoids, tocopherols, and synthetic drug candidates. The chroman ring system exhibits conformational stability and enables diverse substitution patterns at positions C-2, C-3, C-4, C-6, and C-7, which directly influence its pharmacological profile. The C-4 position is particularly reactive, allowing derivatization to alcohols, ketones, or amines that enhance interactions with biological targets .
7-Fluorochroman introduces a fluorine atom at the C-7 position of the chroman core, yielding the molecular formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol. Fluorination at this site strategically alters electron distribution within the aromatic ring, impacting dipole moments and molecular polarity. The fluorine atom’s van der Waals radius (1.47 Å) minimally perturbs steric bulk compared to hydrogen (1.20 Å), preserving the parent structure’s binding capabilities while modifying electronic properties [1] [3] [6]. Pharmacologically, chroman derivatives demonstrate broad therapeutic potential:
Table 1: Structural and Pharmacological Comparison of Chroman and 7-Fluorochroman
Property | Chroman | 7-Fluorochroman |
---|---|---|
Molecular Formula | C₉H₁₀O₂ | C₉H₉FO₂ |
Molecular Weight (g/mol) | 150.18 | 168.16 |
Key Pharmacological Actions | Antioxidant, Anticancer | Enhanced metabolic stability, Improved receptor affinity |
Common Derivatives | Chroman-4-ones, Flavanones | 7-Fluorochroman-4-ol, 7-Fluorochroman-4-one |
Fluorination is a strategic tool in medicinal chemistry, primarily due to fluorine’s extreme electronegativity (3.98 Pauling scale) and the strength of the C–F bond (∼485 kJ/mol). These properties profoundly influence drug-like characteristics when incorporated at the C-7 position of chroman:
Table 2: Physicochemical and Pharmacokinetic Enhancements from Fluorination
Parameter | Non-Fluorinated Chroman | 7-Fluorochroman | Biological Impact |
---|---|---|---|
C–F Bond Strength | N/A | 485 kJ/mol | Resistance to metabolic cleavage |
Aromatic Ring pKa | ∼10.0 (C-7 position) | ∼9.5 (C-7 position) | Increased electrophilic substitution resistance |
Membrane Permeability (PAMPA) | Moderate (log P ∼2.0) | High (log P ∼2.5) | Enhanced cellular uptake and tissue distribution |
Hydrogen Bond Acceptor Capacity | 2 sites | 3 sites | Improved target binding specificity |
The integration of fluorine into chroman scaffolds evolved alongside advances in fluorination methodologies. Early routes (pre-2000) relied on hazardous reagents like HF or F₂ gas, limiting access to 7-fluorochroman derivatives. Three phases define its development:
Table 3: Historical Milestones in 7-Fluorochroman Derivative Development
Period | Key Advance | Representative Compound | Application Focus |
---|---|---|---|
2000–2010 | Electrophilic fluorination protocols | 7-Fluorochroman-4-one (CAS 917248-49-8) | Antibacterial scaffolds |
2010–2020 | Asymmetric synthesis of enantiopure derivatives | (R)-7-Fluorochroman-4-ol (CAS 1270296-57-5) | Neuroactive agents |
2020–Present | Multicomponent fluorinated hybrids | 7-Fluorochroman-oxadiazole conjugates | Antioxidant therapeutics |
Clinical translation remains limited, though 7-fluorochroman motifs feature in investigational anti-infectives and CNS drugs. The scaffold’s versatility positions it as a privileged structure for future fluorinated drug discovery [4] [9].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7